molecular formula C14H17N2Cl B194874 Atipamezole hydrochloride CAS No. 104075-48-1

Atipamezole hydrochloride

Cat. No. B194874
M. Wt: 248.75 g/mol
InChI Key: PCCVCJAQMHDWJY-UHFFFAOYSA-N
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Description

Atipamezole hydrochloride is a synthetic α2 adrenoceptor antagonist . It is used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .


Molecular Structure Analysis

Atipamezole hydrochloride has a molecular formula of C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .


Chemical Reactions Analysis

Atipamezole hydrochloride is metabolized in the body. The metabolism is species-specific. In rats, it is metabolized by cytochrome P450, while in humans, it is metabolized by UDP-glucuronosyltransferase 2B10 and 1A4 .

Scientific Research Applications

  • Pharmacokinetics and Systemic Effects : Atipamezole hydrochloride is well absorbed systemically through oral mucosa, with a bioavailability of 33% for buccal administration compared to intravenous administration. Its oral bioavailability is negligible due to extensive first-pass metabolism. It has been observed to produce systemic effects such as a slight elevation in blood pressure and, in most subjects, increased tension, alertness, restlessness, and sweating after intravenous administration (Huupponen et al., 1995).

  • Veterinary Medicine : In cats anesthetized with a dexmedetomidine, ketamine, and hydromorphone combination, atipamezole hydrochloride facilitated faster recovery without compromising analgesia following ovariohysterectomy, indicating its usefulness in fast-track veterinary surgery (Hasiuk et al., 2015).

  • Cognitive Function Enhancement : Atipamezole enhances cognitive performance in animals, improving learning, memory, and possibly attention and information processing speed (Haapalinna et al., 1998).

  • Neurochemical Effects : It has dose-dependent effects on central monoamine metabolism in the brain, potentially supporting its characterization as a potent antagonist at central α2-adrenoceptors (Scheinin et al., 1988).

  • Synthesis and Preparation : Research has been conducted on the synthesis of atipamezole and the preparation of its new analogs, highlighting its significance in pharmacological research (Karrabi et al., 2019).

  • Stroke Recovery : Atipamezole may aid in the recovery of sensorimotor function after focal cerebral ischemia in rats, suggesting its potential therapeutic application in brain damage recovery (Karhunen et al., 2003).

  • Potential in Human Medicine : It is rapidly absorbed and distributed from the periphery to the central nervous system, and studies indicate its potential benefits in recovery from brain damage and in potentiating anti-Parkinsonian effects of dopaminergic drugs (Pertovaara et al., 2006).

Safety And Hazards

Atipamezole hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCVCJAQMHDWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048583
Record name Atipamezole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atipamezole hydrochloride

CAS RN

104075-48-1
Record name 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104075-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Palladium catalyst (1.4 g of 10% Pd/C) was suspended in the hydrochloric acid solution of 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride. The obtained suspension was poured into a hydrogenation autoclave. Hydrogen was supplied to autoclave to 3.0 bar. The reaction mixture was stirred and heated to 80-85° C. The typical hydrogenation time was 6 hours. After hydrogenation the reaction mixture was filtered to remove the catalyst. The filtrate was cooled to (−5)° C., the precipitates were separated by filtration. The obtained crude 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride was dried at 50° C. under reduced pressure. The yield was 3.7 g of a white powder.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Atipamezole hydrochloride
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Atipamezole hydrochloride
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Citations

For This Compound
1,760
Citations
E Rioja, CL Kerr, SS Enouri… - American Journal of …, 2008 - Am Vet Med Assoc
… characteristics (phase I) and cardiopulmonary effects (phase II) of medetomidine hydrochloride and xylazine hydrochloride administration followed by atipamezole hydrochloride …
Number of citations: 40 avmajournals.avma.org
GR Pettifer, DH Dyson, WN McDonell - Canadian journal of …, 1996 - ncbi.nlm.nih.gov
… Atipamezole hydrochloride, a specific reversal agent for medetomidine, demonstrates a high a2/0t, selectivity ratio of 8500:1 (9). The sedation produced by medetomidine can be …
Number of citations: 15 www.ncbi.nlm.nih.gov
R Huupponen, S Karhuvaara, M Anttila… - Clinical …, 1995 - Wiley Online Library
… administration of 20 mg atipamezole hydrochloride … observed after swallowing of 20 mg atipamezole hydrochloride. … /ml (other dose levels) atipamezole hydrochloride. One to four shots …
Number of citations: 11 ascpt.onlinelibrary.wiley.com
A Pertovaara, A Haapalinna, J Sirviö… - CNS drug …, 2005 - Wiley Online Library
Atipamezole is an α 2 ‐adrenoceptor antagonist with an imidazole structure. Receptor binding studies indicate that its affinity for α 2 ‐adrenoceptors and its α 2 /α 1 selectivity ratio are …
Number of citations: 127 onlinelibrary.wiley.com
L Orola, MV Veidis, I Mutikainen, R Arajs - Journal of Chemical …, 2010 - Springer
… Atipamezole hydrochloride crystallized in the monoclinic space group Cc, with unit cell parameters a = 12.052(1), b = 32.561(9), c = 13.668(5) Å, β = 102.64(1)º, V = 5,233(2) Å 3 and Z …
Number of citations: 5 link.springer.com
KSM Laitinen, L Tuomisto, E MacDonald - European journal of …, 1995 - Elsevier
In vivo microdialysis was used to study the effects of a potent and selective α 2 -adrenoceptor antagonist, atipamezole, on histamine and noradrenaline release from the medial …
Number of citations: 29 www.sciencedirect.com
S Karhuvaara, A Kallio, M Scheinin… - British journal of …, 1990 - Wiley Online Library
… The drug (atipamezole hydrochloride diluted in 40 ml physiological saline), or saline placebo, was administered as an iv infusion over 20 min using an infusion pump (Perfusor ED 2, B. …
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
B Karrabi, H Fakhraian, A Moghimi - Organic Preparations and …, 2019 - Taylor & Francis
Atipamezole (or Antisedan, Scheme 1, 1) is a synthetic a2-adrenergic receptor antagonist 1 having high affinity with the two alpha-2 adrenoceptor subtypes (a2A and a2B). 2, 3 …
Number of citations: 2 www.tandfonline.com
N Ueoka, Y Hikasa - Journal of feline medicine and surgery, 2015 - journals.sagepub.com
This study aimed to investigate the antagonistic effects of a fixed dose of atipamezole (ATI), flumazenil (FLU) and 4-aminopyridine (4AP), both alone and in various combinations, on key …
Number of citations: 11 journals.sagepub.com
M Bush, JP Raath, LG Phillips… - Journal of the South African …, 2004 - journals.co.za
… Immobilisation was reversed by 467 + 108 mg/kg atipamezole hydrochloride (atipamezole) intramuscularly, but re-sedation was observed several hours later, possibly due to a low …
Number of citations: 20 journals.co.za

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